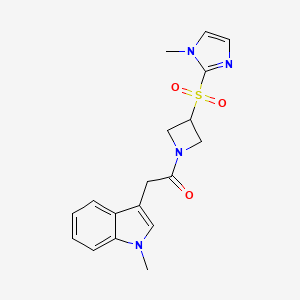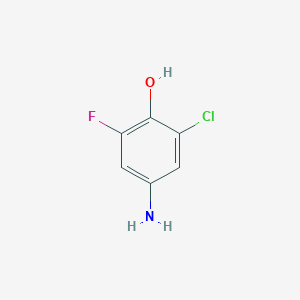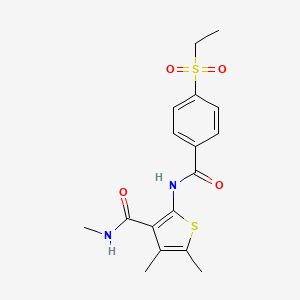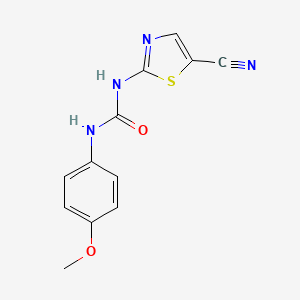
1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone" is a complex molecule that likely involves multiple functional groups, including an imidazole ring, a sulfonyl group, an azetidine ring, and an indole ring. The synthesis and properties of such a molecule would be of interest in the field of organic chemistry due to the presence of these bioactive moieties.
Synthesis Analysis
The synthesis of sulfonyl azides, which are key intermediates in the production of such compounds, can be efficiently achieved using imidazole-1-sulfonyl azide hydrogen sulfate as a diazotransfer reagent. This method is experimentally simple, high-yielding, and does not require the addition of copper salts, making it advantageous over other diazo transfer reagents . Additionally, imidazole-1-sulfonyl azide hydrochloride has been reported as an efficient, inexpensive, and shelf-stable diazotransfer reagent, capable of converting primary amines into azides and activated methylene substrates into diazo compounds . The stability and ease of synthesis of these reagents are crucial for the safe and practical synthesis of complex molecules like the one .
Molecular Structure Analysis
The molecular structure of the compound would include several distinct features. The imidazole ring is a five-membered ring containing two nitrogen atoms, which is known for its stability and presence in various biologically active compounds. The sulfonyl group attached to this ring would increase the molecule's polarity and reactivity, particularly in sulfonyl azide formation . The azetidine ring is a four-membered nitrogen-containing ring, which introduces strain into the molecule, potentially affecting its reactivity. The indole ring, a fused structure containing a benzene ring and a pyrrole ring, is a common framework in natural products and pharmaceuticals, contributing to the molecule's potential bioactivity.
Chemical Reactions Analysis
The compound's reactivity would be influenced by the presence of the imidazole and indole rings. Imidazole derivatives, such as 3-methyl-1-sulfonic acid imidazolium nitrate, have been used as reagents for the nitration of aromatic compounds, indicating that the imidazole moiety in the compound could participate in similar electrophilic substitution reactions . Furthermore, the synthesis of complex quinoline derivatives catalyzed by 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate suggests that the sulfonyl and imidazole groups could facilitate multi-component reactions, potentially applicable to the synthesis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms, the sulfonyl group, and aromatic rings would contribute to its polarity, solubility, and potential for forming hydrogen bonds. These properties are important for the compound's behavior in different solvents and could affect its stability and reactivity. The stability of related reagents, such as imidazole-1-sulfonyl azide hydrogen sulfate, suggests that the compound might also exhibit good stability, which is beneficial for handling and storage .
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
- Synthesis of Imidazole Derivatives : Research on the synthesis of new imidazole derivatives incorporating β-lactam rings showcases the potential of these compounds in generating diverse chemical structures. Such compounds are synthesized through reactions involving L-Histidine and acetic anhydride, followed by further transformations (Askar, Ali, & Al-Mouamin, 2016).
- Organocatalysis : Imidazole-based zwitterionic salts have been identified as efficient organocatalysts for the regioselective ring-opening of aziridines. This methodology is applicable to gram-scale synthesis, indicating its utility in organic synthesis (Chakraborty Ghosal et al., 2016).
Medicinal Chemistry and Biological Evaluation
- Anti-inflammatory and Antibacterial Agents : Indolyl azetidinones have been prepared and evaluated for their anti-inflammatory activity. This research suggests the therapeutic potential of such compounds in medical applications (Kalsi et al., 1990). Additionally, the synthesis of 2,4,5-trisubstituted-1H-imidazoles has shown promising antibacterial and antifungal activities, further indicating the medicinal relevance of compounds within this chemical space (Sawant, Patil, & Baravkar, 2011).
Advanced Material Applications
- Ionic Liquids for Energy Storage Devices : Novel ionic liquids, such as 1-ethyl-3-methylimidazolium bis (nonafluorobutane-1-sulfonyl imidate), have been synthesized and employed in nonaqueous liquid electrolytes, indicating their potential in lithium-ion batteries. These electrolytes demonstrate high electrical conductivity and electrochemical stability, which are crucial for the performance of energy storage devices (Karuppasamy et al., 2020).
Propriétés
IUPAC Name |
1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-(1-methylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-20-8-7-19-18(20)26(24,25)14-11-22(12-14)17(23)9-13-10-21(2)16-6-4-3-5-15(13)16/h3-8,10,14H,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABQWDUQZKGMET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CC3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((4-isopropylphenyl)sulfonyl)-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2519101.png)
![N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2519102.png)
![N-(pyridin-3-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2519107.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2519109.png)
![N-[4-(4-chlorophenoxy)phenyl]-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2519110.png)
![(5Z)-1-butyl-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2519111.png)

![N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2519114.png)


![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione](/img/structure/B2519119.png)
![5-(4-acetylpiperazin-1-yl)-1-methyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519120.png)
